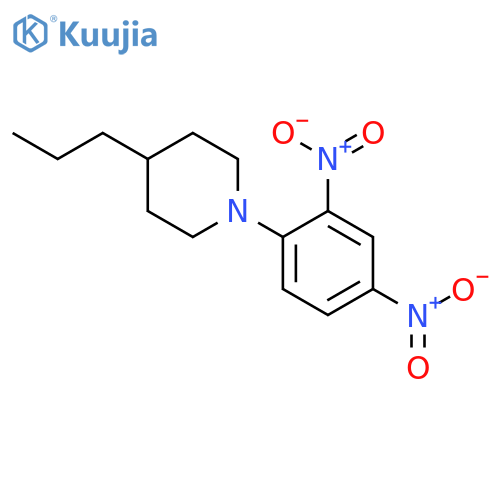Cas no 19780-01-9 (1-(2,4-Dinitrophenyl)-4-Propylpiperidine)

19780-01-9 structure
商品名:1-(2,4-Dinitrophenyl)-4-Propylpiperidine
CAS番号:19780-01-9
MF:C14H19N3O4
メガワット:C14H19N3O4
CID:864928
1-(2,4-Dinitrophenyl)-4-Propylpiperidine 化学的及び物理的性質
名前と識別子
-
- piperidine, 1-(2,4-dinitrophenyl)-4-propyl-,
- 1-(2,4-DINITROPHENYL)-4-PROPYLPIPERIDINE
- 1-(2,4-dinitrophenyl)-4-propyl-piperidine
- 1-(2,4-Dinitrophenyl)-4-Propylpiperidine
-
計算された属性
- せいみつぶんしりょう: 293.13767
じっけんとくせい
- PSA: 89.52
- LogP: 4.63090
1-(2,4-Dinitrophenyl)-4-Propylpiperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D680578-100mg |
1-(2,4-Dinitrophenyl)-4-Propylpiperidine |
19780-01-9 | 100mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D680578-50mg |
1-(2,4-Dinitrophenyl)-4-Propylpiperidine |
19780-01-9 | 50mg |
$ 115.00 | 2022-06-05 | ||
| TRC | D680578-10mg |
1-(2,4-Dinitrophenyl)-4-Propylpiperidine |
19780-01-9 | 10mg |
$ 50.00 | 2022-06-05 |
1-(2,4-Dinitrophenyl)-4-Propylpiperidine 関連文献
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
19780-01-9 (1-(2,4-Dinitrophenyl)-4-Propylpiperidine) 関連製品
- 15822-77-2(1-(2-nitrophenyl)piperidine)
- 5367-58-8(5-Nitro-2-(piperidin-1-yl)aniline)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
